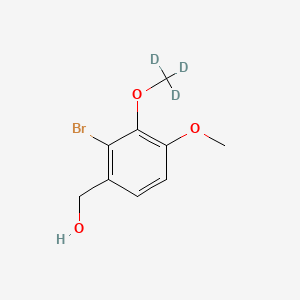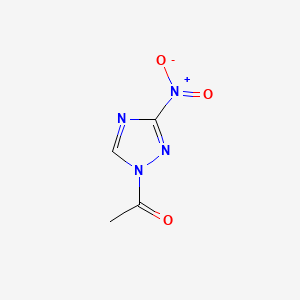
Salbutamon-d9 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Salbutamon-d9 Hydrochloride is a pharmaceutical reference standard with the molecular formula C13 D9 H10 N O3 . Cl H and a molecular weight of 282.81 . It belongs to the Albuterol API family .
Molecular Structure Analysis
The molecular structure of Salbutamon-d9 Hydrochloride is represented by the formula C13 D9 H10 N O3 . Cl H . This indicates that the compound is composed of carbon ©, deuterium (D), hydrogen (H), nitrogen (N), oxygen (O), and chloride (Cl) atoms. The exact arrangement of these atoms in the molecule determines its physical and chemical properties.Mecanismo De Acción
While specific information on the mechanism of action of Salbutamon-d9 Hydrochloride is not available, it’s worth noting that Salbutamol, a related compound, is a short-acting, selective beta2-adrenergic receptor agonist used in the treatment of asthma and COPD . It works by stimulating the beta-2 adrenoceptors in the bronchial muscles, causing them to relax and dilate, thereby making it easier to breathe .
Direcciones Futuras
The future directions for research on Salbutamon-d9 Hydrochloride could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. Additionally, more research could be done to fully understand its safety profile and potential hazards. It’s also worth noting that Salbutamol, a related compound, is widely used for asthma and COPD, and research into Salbutamon-d9 Hydrochloride could potentially contribute to advancements in these areas .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Salbutamol-d9 Hydrochloride can be achieved by introducing deuterium at the appropriate positions of the Salbutamol molecule. This can be done by using deuterated reagents in the synthesis pathway.", "Starting Materials": [ "Salbutamol", "Deuterated reagents" ], "Reaction": [ "The first step is the protection of the hydroxyl group on the Salbutamol molecule.", "This is followed by the introduction of deuterium at the appropriate positions using deuterated reagents.", "The protected Salbutamol-d9 is then deprotected to obtain Salbutamol-d9.", "Finally, Salbutamol-d9 is reacted with hydrochloric acid to obtain Salbutamol-d9 Hydrochloride." ] } | |
Número CAS |
1346605-08-0 |
Nombre del producto |
Salbutamon-d9 Hydrochloride |
Fórmula molecular |
C13H20ClNO3 |
Peso molecular |
282.812 |
Nombre IUPAC |
2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C13H19NO3.ClH/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;/h4-6,14-16H,7-8H2,1-3H3;1H/i1D3,2D3,3D3; |
Clave InChI |
OFWSQQUAGFEQOV-KYRNGWDOSA-N |
SMILES |
CC(C)(C)NCC(=O)C1=CC(=C(C=C1)O)CO.Cl |
Sinónimos |
2-[(1,1-Dimethylethyl-d9)amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone Hydrochloride; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



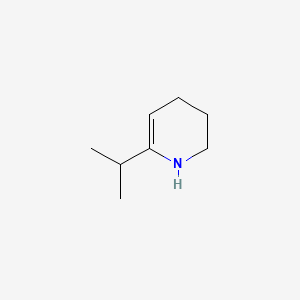
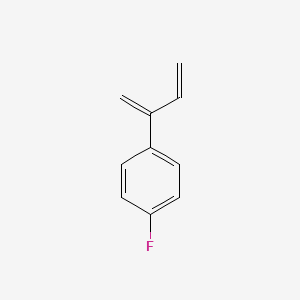
![6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B588939.png)
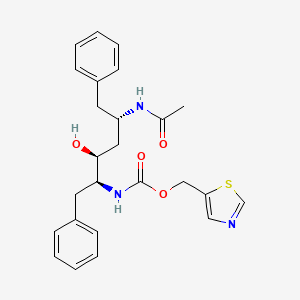
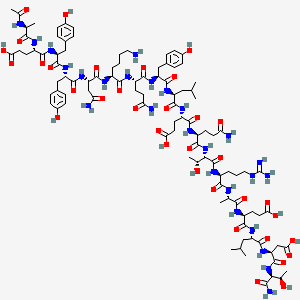
![3-{[(Butan-2-yl)amino]methyl}hexahydro-1H-pyrrolizine-1,2,7-triol](/img/structure/B588944.png)
![N-[(2S,3S,4R)-1,3,4-Trihydroxyoctadecan-2-yl]butanamide](/img/structure/B588945.png)
